molecular formula C10H11Cl2N3 B065837 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole CAS No. 176161-55-0

5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole

Cat. No. B065837
Key on ui cas rn: 176161-55-0
M. Wt: 244.12 g/mol
InChI Key: UJZLEUQGTILGOG-UHFFFAOYSA-N
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Patent
US06307043B1

Procedure details

5,6-Dichloro-1,2-phenylenediamine (0.61 g, 3.4 mmol), and isopropyl isothiocyanate (0.39 g, 3.8 mmol) were combined in anhydrous pyridine (10 mL) and were heated to 80° C. for 15 min. Dicyclohexylcarbodiimide (1.06 g, 5.14 mmol) was then added and the resulting mixture was allowed to stir at 100° C. for 5 h. Toluene (30 mL) was added and the mixture was concentrated by rotary evaporation leaving a brown residue. The product was further purified by silica gel chromatography using 6.5:3:0.5 ethyl acetate/hexane/triethylamine to afford a gummy solid which was recrystallised from acetonitrile to give 0.46 g (60%) of a tan solid; m.p. 218-220° C.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:10])=[C:6](N)[C:7]=1[Cl:8].C(N=C=S)(C)C.[CH:17]1([N:23]=[C:24]=[N:25]C2CCCCC2)[CH2:22]CCC[CH2:18]1.C1(C)C=CC=CC=1>N1C=CC=CC=1>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]2[NH:10][C:24]([NH:23][CH:17]([CH3:22])[CH3:18])=[N:25][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1Cl)N)N
Step Two
Name
Quantity
0.39 g
Type
reactant
Smiles
C(C)(C)N=C=S
Step Three
Name
Quantity
1.06 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir at 100° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
leaving a brown residue
CUSTOM
Type
CUSTOM
Details
The product was further purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to afford a gummy solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from acetonitrile

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC2=C(NC(=N2)NC(C)C)C=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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